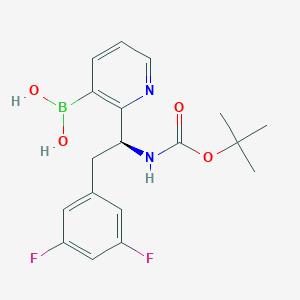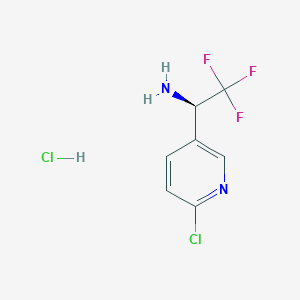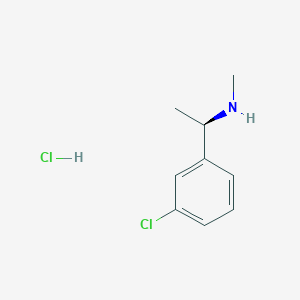
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid involves its interaction with specific molecular targets. For instance, as a boronic acid derivative, it can form reversible covalent bonds with serine residues in proteases, inhibiting their activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid
- (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-phenylethyl)pyridin-3-YL)boronic acid
Uniqueness
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is unique due to the presence of the tert-butoxycarbonyl protecting group and the difluorophenyl moiety. These structural features enhance its stability and specificity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H21BF2N2O4 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
[2-[(1S)-2-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C18H21BF2N2O4/c1-18(2,3)27-17(24)23-15(9-11-7-12(20)10-13(21)8-11)16-14(19(25)26)5-4-6-22-16/h4-8,10,15,25-26H,9H2,1-3H3,(H,23,24)/t15-/m0/s1 |
InChI-Schlüssel |
ZVANYTZDXCWGKA-HNNXBMFYSA-N |
Isomerische SMILES |
B(C1=C(N=CC=C1)[C@H](CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O |
Kanonische SMILES |
B(C1=C(N=CC=C1)C(CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)




